Prop-2-enyl 4-(4-methylanilino)-4-oxobutanoate
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Overview
Description
Prop-2-enyl 4-(4-methylanilino)-4-oxobutanoate is a synthetic organic compound with a complex structure It is characterized by the presence of a prop-2-enyl group, a 4-(4-methylanilino) substituent, and a 4-oxobutanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-enyl 4-(4-methylanilino)-4-oxobutanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the 4-(4-methylanilino) intermediate: This step involves the reaction of 4-methylaniline with an appropriate acylating agent to form the 4-(4-methylanilino) intermediate.
Introduction of the prop-2-enyl group: The intermediate is then reacted with a prop-2-enyl halide under basic conditions to introduce the prop-2-enyl group.
Formation of the 4-oxobutanoate moiety: Finally, the compound is treated with a suitable esterifying agent to form the 4-oxobutanoate moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include batch and continuous flow processes, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Prop-2-enyl 4-(4-methylanilino)-4-oxobutanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halides, acids, and bases are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives.
Scientific Research Applications
Prop-2-enyl 4-(4-methylanilino)-4-oxobutanoate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Prop-2-enyl 4-(4-methylanilino)-4-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Prop-2-enyl 4-(4-methylanilino)-4-oxobutanoate can be compared with other similar compounds, such as:
Prop-2-enyl 4-(4-methylanilino)-4-oxopentanoate: Similar structure but with a different chain length.
Prop-2-enyl 4-(4-methylanilino)-4-oxobutanoamide: Similar structure but with an amide group instead of an ester.
Prop-2-enyl 4-(4-methylanilino)-4-oxobutanoic acid: Similar structure but with a carboxylic acid group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
prop-2-enyl 4-(4-methylanilino)-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-3-10-18-14(17)9-8-13(16)15-12-6-4-11(2)5-7-12/h3-7H,1,8-10H2,2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POAYZZXSWAXZFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCC(=O)OCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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